molecular formula C₁₉H₂₃NO₄ B1147069 (2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol CAS No. 132198-31-3

(2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol

Cat. No.: B1147069
CAS No.: 132198-31-3
M. Wt: 329.39
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S)-1-Benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol is a pyrrolidine-based polyhydroxylated compound featuring a benzhydryl (diphenylmethyl) group at the 1-position and hydroxymethyl substituents at the 2- and 5-positions. The 3- and 4-positions are hydroxylated, forming a 3,4-diol motif. This stereochemical arrangement (2R,5S) and the bulky benzhydryl group distinguish it from simpler pyrrolidine-diol derivatives.

Properties

IUPAC Name

(2S,5R)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c21-11-15-18(23)19(24)16(12-22)20(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-19,21-24H,11-12H2/t15-,16+,18?,19?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTMBCHKRFCFFM-CCZBSFLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(C(C(C3CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3[C@@H](C(C([C@@H]3CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

(2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Stereochemistry Molecular Weight (g/mol) Key Features
(2R,5S)-1-Benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol 1-Benzhydryl, 2,5-bis(hydroxymethyl), 3,4-diol 2R,5S ~329* High lipophilicity due to benzhydryl group; potential enhanced cell permeability
DGDP 4 [(2S,3R,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol] 2,5-bis(hydroxymethyl), 3,4-diol 2S,3R,4R,5R 163.17 Smaller, more polar structure; lacks aromatic substituents
(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol Aminoethylphenol side chain, 3,4-diol 2R,3R,4S ~296* Moderate lipophilicity; selective α-mannosidase inhibition
DIG [(2R,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol] 2,5-bis(hydroxymethyl), 3,4-diol 2R,3R,4R,5S 163.17 Simplified analog; high solubility due to polar groups

*Estimated based on structural composition.

Physicochemical Properties

  • Solubility : Polar analogs like DGDP 4 and DIG exhibit higher solubility in water or PEG solutions (e.g., PEG200/PEG400 mixtures in ), whereas the target compound may require solubilization aids.

Biological Activity

(2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16_{16}H22_{22}N2_{2}O4_{4}
  • Molecular Weight : 306.36 g/mol
  • IUPAC Name : this compound

This compound features a pyrrolidine ring with two hydroxymethyl groups and a benzhydryl substituent, influencing its solubility and biological interactions.

Antioxidant Properties

Research indicates that derivatives of pyrrolidine compounds exhibit antioxidant activity. This activity is crucial for reducing oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The hydroxymethyl groups may enhance the electron-donating ability of the molecule, contributing to its antioxidant capacity.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:

  • Aldose Reductase Inhibition : This compound has been evaluated for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. In vitro assays demonstrated significant inhibition rates compared to standard inhibitors like epalrestat.

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegeneration. It appears to modulate pathways associated with neuronal survival and apoptosis:

  • Case Study : In a study involving neuronal cell lines exposed to oxidative stress, treatment with this compound resulted in reduced cell death and increased levels of neurotrophic factors.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antioxidant Mechanism : The presence of hydroxymethyl groups likely aids in scavenging free radicals.
  • Enzyme Interaction : The structural configuration allows for effective binding to active sites of enzymes like aldose reductase.
  • Neuroprotective Pathways : Modulation of signaling pathways related to cell survival and apoptosis contributes to its protective effects against neuronal damage.

Data Summary

Biological ActivityMechanismReference Studies
AntioxidantFree radical scavenging
Enzyme InhibitionAldose reductase inhibition
NeuroprotectionModulation of survival signalsCase study on neuronal cell lines

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